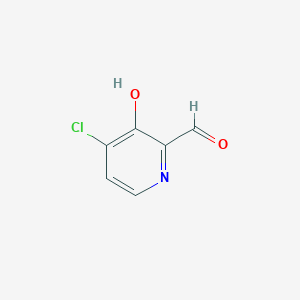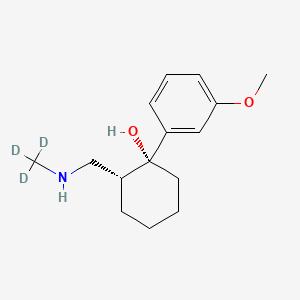
(E)-Deschlorophenyl Fluoxastrobin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Deschlorophenyl Fluoxastrobin-d4 is a deuterated analog of Fluoxastrobin, a fungicide belonging to the strobilurin class. This compound is characterized by the replacement of hydrogen atoms with deuterium, which can be useful in various scientific studies, particularly in understanding metabolic pathways and improving the stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Deschlorophenyl Fluoxastrobin-d4 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluoxastrobin Core: This involves the coupling of a phenyl ring with a fluoroalkyl group under specific conditions.
Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Deschlorophenyl Fluoxastrobin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(E)-Deschlorophenyl Fluoxastrobin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.
Biology: Employed in studies to understand the interaction of fungicides with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of more stable and effective fungicides.
Wirkmechanismus
The mechanism of action of (E)-Deschlorophenyl Fluoxastrobin-d4 involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the accumulation of reactive oxygen species, which ultimately results in fungal cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxastrobin: The non-deuterated analog of (E)-Deschlorophenyl Fluoxastrobin-d4.
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: A strobilurin fungicide with a broader spectrum of activity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it particularly valuable in scientific research for studying metabolic pathways and improving the efficacy of fungicides.
Eigenschaften
Molekularformel |
C15H13FN4O5 |
|---|---|
Molekulargewicht |
352.31 g/mol |
IUPAC-Name |
5-fluoro-4-[2-[(Z)-N-methoxy-C-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)carbonimidoyl]phenoxy]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12-/i6D2,7D2 |
InChI-Schlüssel |
HGGMQELFVNXQAD-UHDUEGNVSA-N |
Isomerische SMILES |
[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=O)NC=N3)F)([2H])[2H])[2H] |
Kanonische SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



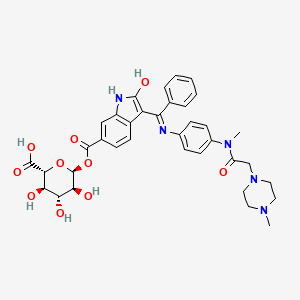
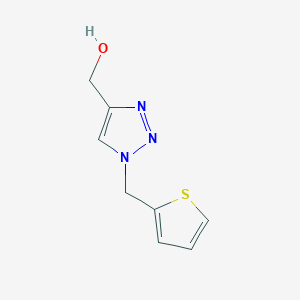
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
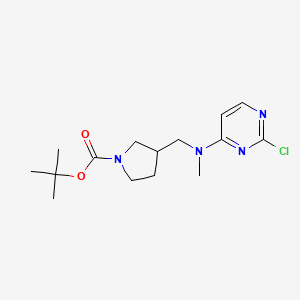

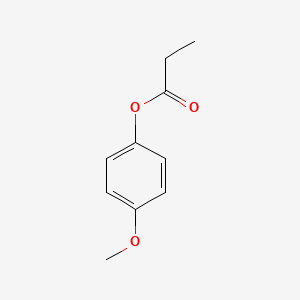
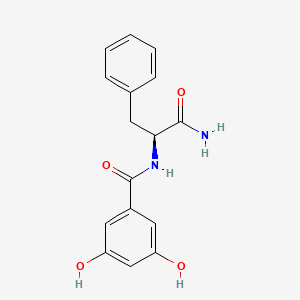
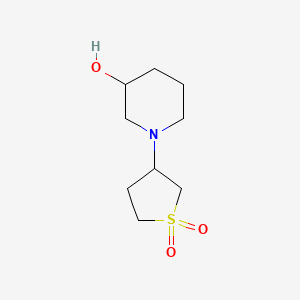

methylphosphonic acid](/img/structure/B15294742.png)
